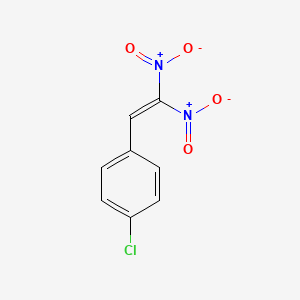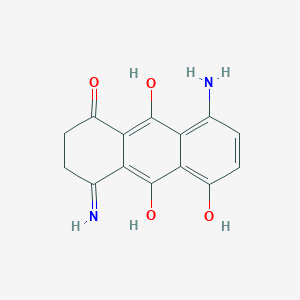
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthraquinone family, characterized by its two amino groups and two hydroxyl groups attached to the anthracene backbone. Its molecular formula is C14H12N2O4, and it has a molecular weight of 272.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 4,8-dinitroanthracene. This intermediate is then reduced to 4,8-diaminoanthracene using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the oxidation of 4,8-diaminoanthracene to this compound using an oxidizing agent like potassium permanganate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding dihydroxy or amino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce halogenated anthracenes.
Scientific Research Applications
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain or dye due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,8-diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 4,8-Diamino-1,5-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dihydroxyanthracene-9,10-dione
Uniqueness
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
112544-07-7 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
8-amino-5,9,10-trihydroxy-4-imino-2,3-dihydroanthracen-1-one |
InChI |
InChI=1S/C14H12N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1,3,16-17,19-20H,2,4,15H2 |
InChI Key |
WVEVNSZJMXTWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=N)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


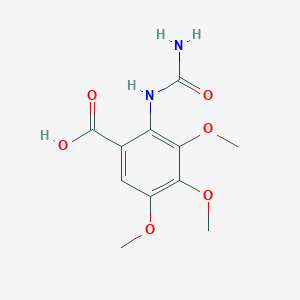

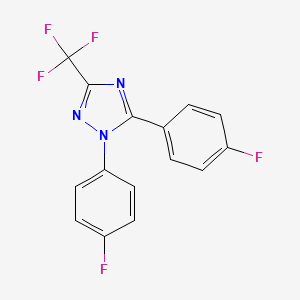
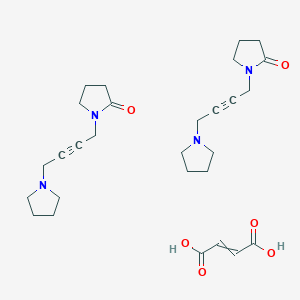
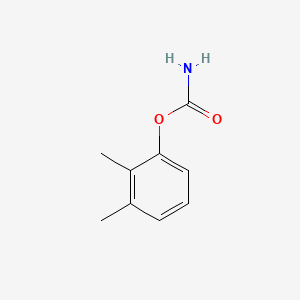


![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)



![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
